

Predicted Metabolic Pathways of Methoxypiperamide in Humans: A Technical Guide

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Compound of Interest

Compound Name: Methoxypiperamide

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Introduction

Methoxypiperamide (MeOP), a synthetic derivative of piperazine, has emerged as a novel psychoactive substance (NPS). Understanding its metabolic fate in humans is crucial for clinical toxicology, forensic analysis, and comprehending its pharmacological and toxicological profile. This technical guide synthesizes the current scientific knowledge on the predicted metabolic pathways of **Methoxypiperamide** in humans, based on in vitro studies using human liver microsomes and cytochrome P450 (CYP) enzymes, as well as findings from preclinical studies. While comprehensive quantitative data in humans is not yet available, a consistent qualitative picture of its biotransformation has been established.

Predicted Metabolic Pathways

The metabolism of **Methoxypiperamide** in humans is predicted to proceed through extensive Phase I and Phase II reactions, primarily mediated by hepatic enzymes. The metabolic pathways are largely analogous to those observed in rat studies, with human cytochrome P450 enzymes playing a key role in the initial oxidative transformations.^{[1][2]}

The main Phase I metabolic reactions include:

- Hydrolysis: Cleavage of the amide bond.

- N-Oxidation: Formation of an N-oxide metabolite.
- Demethylation: Both N-demethylation and O-demethylation.
- Piperazine Ring Oxidation: This includes oxidation to a keto-piperazine derivative and subsequent piperazine ring opening to form an imide.
- Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

Following Phase I biotransformation, the resulting metabolites are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:

- N-Acetylation
- Glucuronidation
- Sulfation

The primary metabolites detected in preclinical studies are the parent compound (**Methoxypiperamide**) and N-oxide-**Methoxypiperamide**, with other metabolites present in smaller quantities.^[2]

Key Metabolizing Enzymes

In vitro studies with human-specific systems have identified the involvement of several cytochrome P450 isoenzymes in the initial metabolic steps of **Methoxypiperamide**. The key enzymes implicated are:

- CYP1A2
- CYP2C19
- CYP2D6
- CYP3A4

These enzymes are responsible for catalyzing the N-oxide formation, as well as N- and O-demethylation and/or oxidation reactions.^[1]

Data Presentation

Currently, there is a lack of publicly available quantitative data from human studies to populate detailed comparative tables. The information from preclinical and in vitro studies is primarily qualitative. The table below summarizes the identified metabolic pathways and the enzymes involved.

Metabolic Pathway	Reaction Type	Key Enzymes Involved	Resulting Metabolite Class	Relative Abundance (Predicted)
Phase I	Hydrolysis	Amidases	Amide cleavage products	Minor
N-Oxidation	CYP1A2, CYP2C19, CYP2D6, CYP3A4	N-oxide derivatives	Major	
N-Demethylation	CYP1A2, CYP2C19, CYP2D6, CYP3A4	N-demethylated metabolites	Minor	
O-Demethylation	CYP1A2, CYP2C19, CYP2D6, CYP3A4	O-demethylated metabolites	Minor	
Piperazine Ring Oxidation	CYP1A2, CYP2C19, CYP2D6, CYP3A4	Keto-piperazine and imide derivatives	Minor	
Phenyl Hydroxylation	CYP1A2, CYP2C19, CYP2D6, CYP3A4	Hydroxylated metabolites	Minor	
Phase II	N-Acetylation	N-acetyltransferases (NATs)	N-acetylated conjugates	To be determined
Glucuronidation	UDP-glucuronosyltransferases (UGTs)	Glucuronide conjugates	To be determined	

Sulfation	Sulfotransferases (SULTs)	Sulfate conjugates	To be determined
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Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in the literature for the study of **Methoxypiperamide** metabolism.

In Vitro Metabolism with Human Liver Microsomes

This protocol is designed to identify Phase I metabolites of **Methoxypiperamide**.

- Preparation of Incubation Mixture:
 - In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL), a phosphate buffer (e.g., 100 mM, pH 7.4), and **Methoxypiperamide** (final concentration, e.g., 50 μ M, dissolved in a suitable solvent like methanol, with the final solvent concentration kept below 1%).
 - Prepare a negative control incubation without the NADPH-regenerating system.
- Pre-incubation:
 - Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
- Initiation of Reaction:
 - Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Incubation:
 - Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
- Termination of Reaction:
 - Stop the reaction by adding a cold organic solvent, such as acetonitrile (2 volumes).

- Sample Preparation for Analysis:
 - Vortex the mixture and centrifuge to precipitate the proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Metabolite Identification using LC-HR-MS/MS

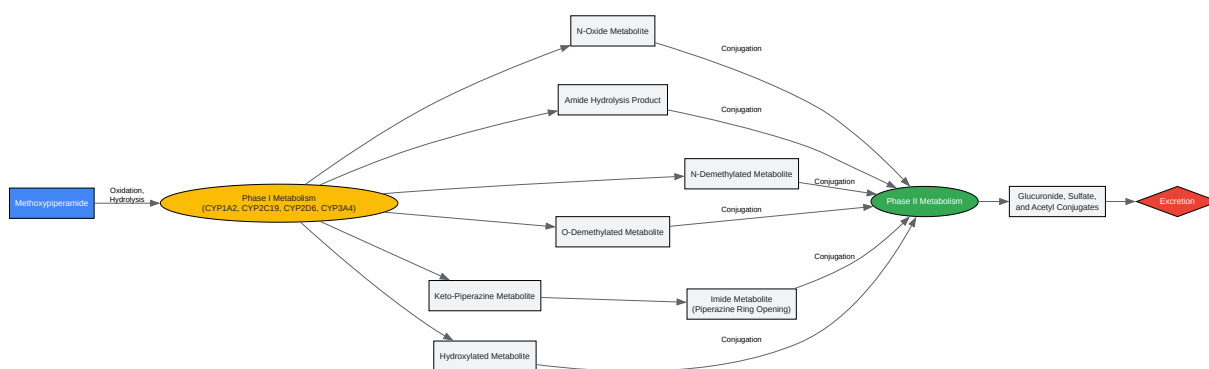
This protocol outlines a general approach for the analysis of metabolites from in vitro or in vivo samples.

- Chromatographic Separation:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate metabolites, for example, starting with a low percentage of mobile phase B and gradually increasing.
 - Flow Rate: e.g., 0.3 mL/min.
 - Injection Volume: e.g., 5 μ L.
- Mass Spectrometric Detection:
 - Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Scan Mode: Full scan for parent ions and data-dependent MS/MS for fragmentation analysis.
- Mass Range: e.g., m/z 100-1000.
- Collision Energy: A ramped collision energy to obtain informative fragment spectra.
- Data Analysis:
 - Metabolites are identified by comparing their accurate mass, retention time, and fragmentation patterns with those of the parent drug and predicted metabolites. Metabolite identification software can be used to aid in this process.

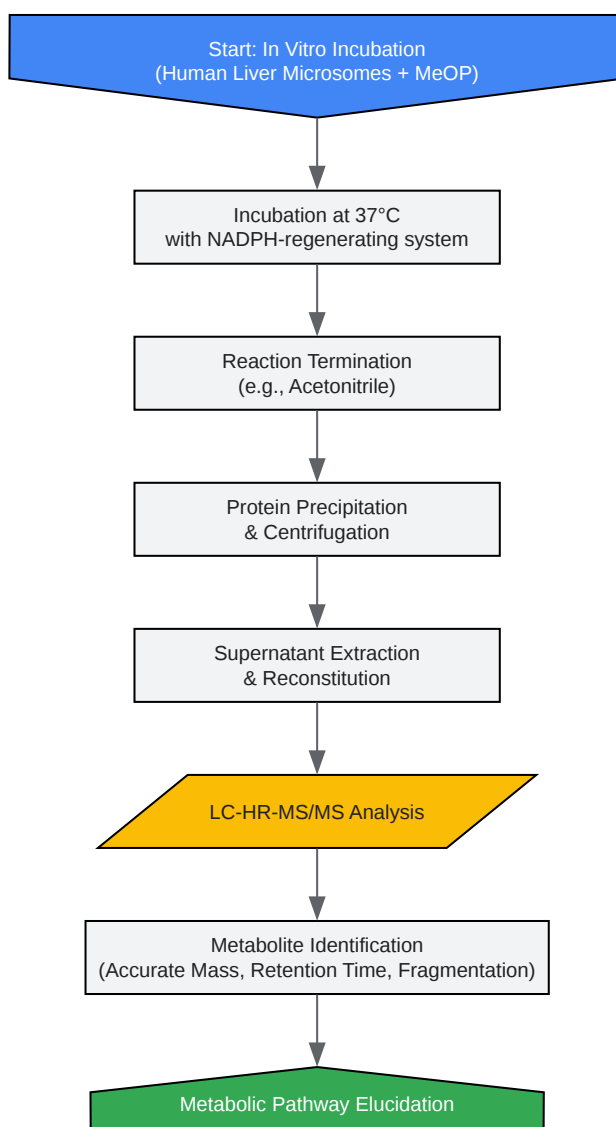
Visualization of Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathways of **Methoxypiperamide** and a typical experimental workflow for metabolite identification.



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Caption: Predicted Phase I and Phase II metabolic pathways of **Methoxypiperamide** in humans.



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Caption: A typical experimental workflow for the identification of **Methoxypiperamide** metabolites.

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